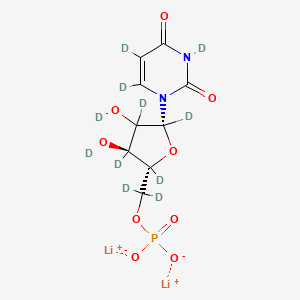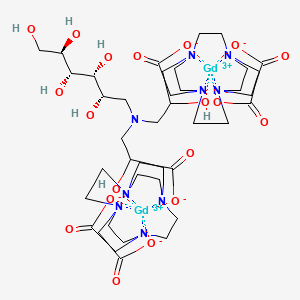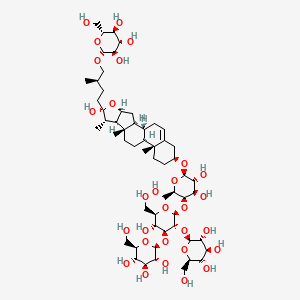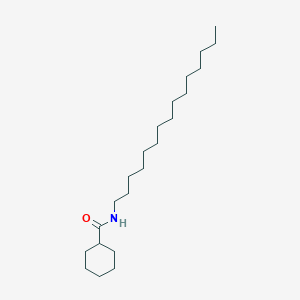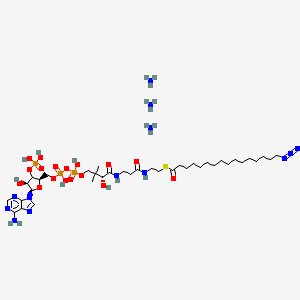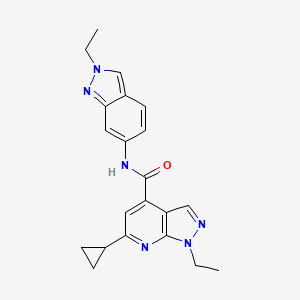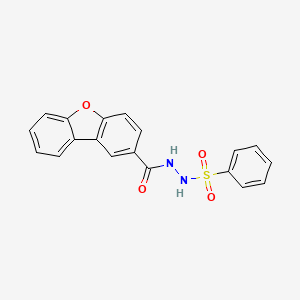![molecular formula C18H11NO B12379518 5H-Benzofuro[3,2-c]carbazole-d10](/img/structure/B12379518.png)
5H-Benzofuro[3,2-c]carbazole-d10
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5H-Benzofuro[3,2-c]carbazole-d10 is a deuterated derivative of 5H-Benzofuro[3,2-c]carbazole. This compound is of significant interest in the field of organic electronics, particularly in the development of thermally activated delayed fluorescence emitters. The deuterated form, this compound, is used to study isotope effects on the photophysical properties of the parent compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Benzofuro[3,2-c]carbazole typically involves the construction of the benzofurocarbazole core through a series of cyclization reactions. The deuterated version, 5H-Benzofuro[3,2-c]carbazole-d10, can be synthesized by incorporating deuterium atoms at specific positions during the synthesis process. One common method involves the use of deuterated reagents and solvents to achieve the desired deuteration.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
化学反応の分析
Types of Reactions
5H-Benzofuro[3,2-c]carbazole-d10 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzofurocarbazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under conditions such as acidic or basic environments.
Major Products
The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted benzofurocarbazoles, depending on the specific reagents and conditions used.
科学的研究の応用
5H-Benzofuro[3,2-c]carbazole-d10 has several scientific research applications:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) due to its thermally activated delayed fluorescence properties.
Photophysics: The deuterated form is used to study isotope effects on the photophysical properties of the parent compound.
Material Science: It is explored for its potential in creating new materials with unique electronic and optical properties.
作用機序
The mechanism by which 5H-Benzofuro[3,2-c]carbazole-d10 exerts its effects involves its ability to undergo thermally activated delayed fluorescence. This process involves the reverse intersystem crossing from the triplet excited state to the singlet excited state, followed by radiative decay to the ground state. The deuterium atoms in the compound can influence the rates of these processes, providing insights into the role of isotope effects in photophysical phenomena.
類似化合物との比較
Similar Compounds
5H-Benzofuro[3,2-c]carbazole: The non-deuterated parent compound.
5H-Benzofuro[3,2-c]carbazole-d8: Another deuterated derivative with deuterium atoms at different positions.
5H-Benzofuro[3,2-c]carbazole-d12: A fully deuterated derivative.
Uniqueness
5H-Benzofuro[3,2-c]carbazole-d10 is unique due to its specific deuteration pattern, which allows for detailed studies of isotope effects on the photophysical properties of the compound. This makes it a valuable tool in both fundamental research and the development of advanced materials for organic electronics.
特性
分子式 |
C18H11NO |
|---|---|
分子量 |
267.3 g/mol |
IUPAC名 |
1,2,3,4,6,7,8,9,10,11-decadeuterio-5H-[1]benzofuro[3,2-c]carbazole |
InChI |
InChI=1S/C18H11NO/c1-3-7-14-13(6-1)17-15(19-14)10-9-12-11-5-2-4-8-16(11)20-18(12)17/h1-10,19H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D |
InChIキー |
XYZGAMBQUKTSIJ-LHNTUAQVSA-N |
異性体SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C3=C(N2)C(=C(C4=C3OC5=C(C(=C(C(=C45)[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H] |
正規SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC4=C3OC5=CC=CC=C45 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



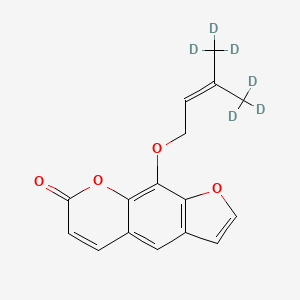
![3-(7,7-dimethyl-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-2-yl)-1H-indole-7-carbonitrile](/img/structure/B12379451.png)
